1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]
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Overview
Description
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]: is a chemical compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a hydrazone group attached to the isochromene ring system, which includes a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] typically involves the reaction of 1H-isochromene-1,3,4-trione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isochromene derivatives.
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
Comparison: 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. In comparison, the dichlorophenyl and dibromophenyl derivatives may exhibit different reactivity and biological properties due to the presence of chlorine or bromine atoms, which can affect the compound’s electronic and steric properties.
Properties
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULIIOQDMCKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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